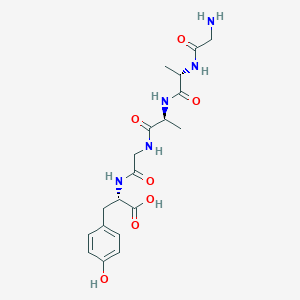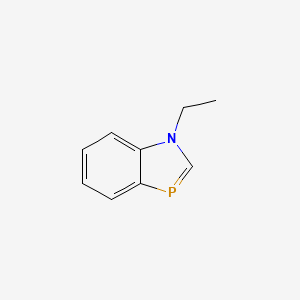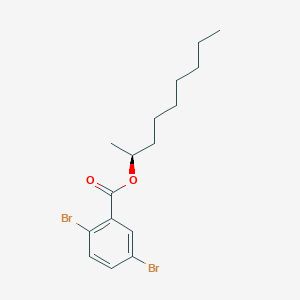
Barium--fluoromethane (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium–fluoromethane (1/1) is a chemical compound consisting of one barium atom and one fluoromethane molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of barium–fluoromethane (1/1) can be achieved through various synthetic routes. One common method involves the reaction of barium salts with fluoromethane under controlled conditions. For instance, barium nitrate can be reacted with fluoromethane in the presence of a suitable solvent and catalyst to form the desired compound .
Industrial Production Methods
Industrial production of barium–fluoromethane (1/1) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The sol-gel method is often employed, where barium nitrate is dissolved in hot water and mixed with fluoromethane. The solution is then aged, dried, and calcined to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Barium–fluoromethane (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other by-products.
Reduction: Reduction reactions can convert barium–fluoromethane (1/1) into barium metal and methane.
Substitution: Free-radical substitution reactions can occur, where the fluorine atom in fluoromethane is replaced by other halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include barium oxide, methane, and substituted halomethanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Barium–fluoromethane (1/1) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other barium-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, particularly in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, such as barium fluoride crystals for optical applications
Mecanismo De Acción
The mechanism of action of barium–fluoromethane (1/1) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to barium–fluoromethane (1/1) include:
Barium difluoride (BaF2): A compound with similar optical properties and applications in the field of optics.
Calcium fluoride (CaF2): Another fluoride compound used in optical applications, but with different physical and chemical properties.
Uniqueness
Barium–fluoromethane (1/1) is unique due to its specific combination of barium and fluoromethane, which imparts distinct properties not found in other similar compounds
Propiedades
Número CAS |
336623-48-4 |
|---|---|
Fórmula molecular |
CH3BaF |
Peso molecular |
171.36 g/mol |
InChI |
InChI=1S/CH3F.Ba/c1-2;/h1H3; |
Clave InChI |
VJVRCLLGFNDHGB-UHFFFAOYSA-N |
SMILES canónico |
CF.[Ba] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)


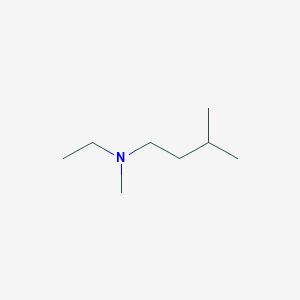
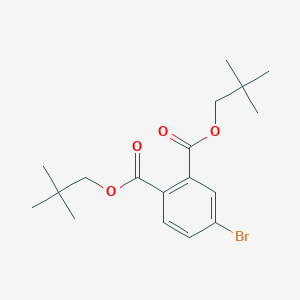
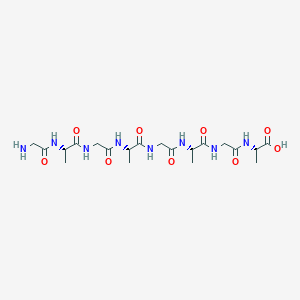
![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione](/img/structure/B14235060.png)
![2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane](/img/structure/B14235079.png)
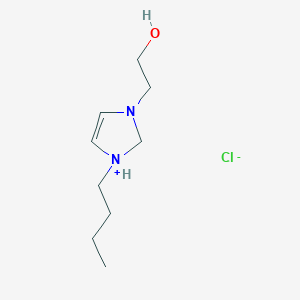
![[3-Methyl-3-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)oxiran-2-yl]methanol](/img/structure/B14235093.png)
